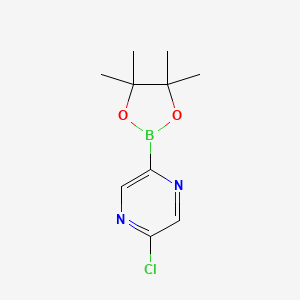

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Beschreibung

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a pinacol boronate ester at position 5. Its molecular formula is C₁₀H₁₂BClN₂O₂, with a molecular weight of 254.52 g/mol (approximated from analogous structures in ). The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry . The chlorine substituent acts as a directing group for further functionalization or as a leaving group in nucleophilic substitution reactions. This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatility in forming carbon-carbon bonds .

Eigenschaften

IUPAC Name |

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-14-8(12)6-13-7/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFBEMPVPATOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 2-Chlor-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin beinhaltet typischerweise die Reaktion von 2-Chlorpyrazin mit Bis(pinacolato)diboron in Gegenwart eines Palladiumkatalysators. Die Reaktion wird unter einer inerten Atmosphäre, üblicherweise Stickstoff oder Argon, durchgeführt, um Oxidation zu verhindern. Die Reaktionsbedingungen umfassen oft eine Base wie Kaliumcarbonat und ein Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF). Das Reaktionsgemisch wird für mehrere Stunden auf einen Temperaturbereich von 80-100 °C erhitzt, um eine vollständige Umsetzung zu gewährleisten.

Industrielle Produktionsverfahren

Während spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Laborsynthese. Dazu gehört die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Sicherstellung effizienter Reinigungsprozesse, um die Verbindung in hoher Ausbeute und Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chlorgruppe kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Kupplungsreaktionen: Die Dioxaborolan-Einheit macht es für Suzuki-Miyaura-Kupplungsreaktionen geeignet, bei denen es mit Aryl- oder Vinylhalogeniden unter Bildung von Biaryl- oder Vinyl-Arylverbindungen reagiert.

Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um Pyrazinderivate zu bilden, oder reduziert werden, um die Chlorgruppe zu entfernen.

Häufige Reagenzien und Bedingungen

Palladiumkatalysatoren: In Kupplungsreaktionen verwendet.

Basen: Wie Kaliumcarbonat oder Natriumhydroxid.

Lösungsmittel: Dimethylformamid (DMF), Tetrahydrofuran (THF) oder Ethanol.

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte

Biarylverbindungen: Durch Suzuki-Miyaura-Kupplung gebildet.

Substituierte Pyrazine: Durch nukleophile Substitution gebildet.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria. The presence of halogens in the structure enhances the antibacterial activity due to increased binding affinity to bacterial targets .

| Compound | Antibacterial Activity (%) |

|---|---|

| Compound A | 67% |

| Compound B | 58% |

| Compound C | 29% |

Antioxidant Properties

The antioxidant potential of pyrazine derivatives has been assessed using the DPPH free radical scavenging method. Compounds derived from pyrazine have demonstrated antioxidant activities ranging from 29% to 67%, making them promising candidates for developing antioxidant agents .

DNA Binding Studies

The DNA binding capacity of pyrazine derivatives has been explored using spectrofluorometric techniques. Compounds containing halogens showed significant intercalation and groove binding capabilities, indicating potential applications in gene therapy and cancer treatment .

Material Science

In material science, organoboron compounds like 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine are utilized for their ability to form stable complexes with various substrates. This property is particularly useful in developing sensors and catalysts.

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Pharmaceutical Sciences Review and Research focused on synthesizing new pyrazole derivatives based on the pyrazine structure. The synthesized compounds were tested for their antimicrobial activity against a panel of pathogens, demonstrating promising results that support further exploration of these compounds as therapeutic agents .

Case Study 2: Antioxidant Activity Assessment

Another investigation evaluated the antioxidant properties of a series of pyrazine derivatives using the DPPH assay. The results indicated that certain derivatives exhibited strong radical scavenging activity, suggesting their potential use in food preservation and health supplements .

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group can undergo nucleophilic substitution, while the dioxaborolane moiety can participate in coupling reactions. These reactions enable the compound to interact with molecular targets and pathways, leading to the formation of new chemical entities with potential biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine, emphasizing differences in substituents, reactivity, and applications.

Structural and Functional Analysis

Substituent Effects on Reactivity

- Chlorine vs. Methyl Groups : The chlorine atom in the target compound enhances electrophilicity at C2, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides). In contrast, methyl groups in the 2,3-dimethyl analog () increase steric bulk, reducing reactivity but improving hydrolytic stability of the boronate ester.

- Boronate Position : Boronate esters at the pyrazine C5 position (target compound) exhibit meta-directing effects in cross-coupling, whereas pyridine-based analogs () display ortho/para selectivity due to differing aromatic electronic profiles.

Heterocycle Core Modifications Pyrazine vs. Pyridine: Pyrazine’s electron-deficient nature (due to two nitrogen atoms) enhances electrophilicity, making its boronate esters more reactive in Suzuki couplings compared to pyridine derivatives ().

Biological Activity While the target compound is primarily a synthetic intermediate, structurally related pyrazine carboxamides () demonstrate antimycobacterial and antifungal activities.

Biologische Aktivität

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : CHBClO

- Molecular Weight : 254.52 g/mol

- CAS Number : 1443151-85-6

Mechanisms of Biological Activity

The biological activity of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is primarily attributed to its interactions with various cellular targets. The compound has been shown to exhibit:

- Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit specific kinases involved in cell signaling pathways. For instance, it has been reported to interact with CDK6 and Aurora kinases, which are crucial in regulating the cell cycle and cancer progression .

- Anti-cancer Properties : The compound's ability to modulate cell growth and apoptosis suggests potential applications in cancer therapy. It may act as an anti-proliferative agent against various cancer cell lines by disrupting normal cell cycle regulation .

Case Study 1: Kinase Inhibition

In a study evaluating the selectivity of various compounds for Aurora kinases, 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine demonstrated significant inhibition of Aurora-A while showing reduced activity against Aurora-B/C. This selectivity could be leveraged for developing targeted cancer therapies .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity across multiple cancer types. The IC50 values ranged from low micromolar concentrations (1–10 µM), indicating potent anti-cancer activity .

Data Table: Biological Activity Summary

Q & A

Q. Table 1: Essential Characterization Methods

Advanced: How do steric/electronic effects of substituents influence cross-coupling reactivity?

The chlorine atom at position 2 and bulky tetramethyl dioxaborolane group impact reactivity:

- Steric Hindrance : The dioxaborolane group slows transmetalation in Suzuki reactions, requiring longer reaction times or elevated temperatures .

- Electronic Effects : Chlorine withdraws electron density, activating the pyrazine ring for nucleophilic substitution. However, competing deborylation may occur in polar aprotic solvents (e.g., DMF) .

Mitigation Strategies : Use electron-deficient palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance coupling efficiency .

Advanced: How can researchers resolve contradictions in NMR data for boron-containing intermediates?

Contradictions often arise from:

- Dynamic Exchange : Boronates may exhibit fluxional behavior, broadening NMR signals. Use low-temperature (e.g., –40°C) 11B NMR to stabilize the boron environment .

- Impurity Signals : Residual solvents (e.g., THF) or unreacted boronic acid can overlap with target peaks. Employ gradient-enhanced HSQC to isolate signals .

Case Study : A 1H NMR signal at δ 1.3 ppm (tetramethyl groups) splitting into multiplets suggests incomplete purification—re-purify via preparative HPLC .

Advanced: What computational methods support the design of derivatives for medicinal chemistry?

Docking Studies : Use MOE or AutoDock to predict binding to kinase targets (e.g., EGFR), leveraging the pyrazine core’s π-π stacking potential .

DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity in cross-coupling reactions. The LUMO energy of the boronic ester correlates with Suzuki reaction rates .

SAR Analysis : Compare with analogs (e.g., phenylboronic acid derivatives) to identify substituents enhancing bioactivity .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Q. SHELX Refinement Workflow :

Data Collection : High-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion .

Structure Solution : Direct methods (SHELXT) followed by full-matrix refinement (SHELXL) to model disorder in the dioxaborolane ring .

Validation : Check R-factor (<5%) and electron density maps for missing hydrogen atoms.

Example : A study on a related pyridine-boronate revealed planar geometry at boron, confirmed by anisotropic displacement parameters .

Basic: What are the primary research applications of this compound?

- Medicinal Chemistry : As a Suzuki coupling partner to synthesize kinase inhibitors (e.g., pyrazine-based EGFR inhibitors) .

- Materials Science : Building block for conjugated polymers in organic electronics (e.g., boron-doped semiconductors) .

- Catalysis : Boronate acts as a Lewis acid catalyst in asymmetric synthesis .

Advanced: What strategies optimize reaction yields in large-scale syntheses?

Solvent Screening : Replace THF with toluene to reduce side reactions (e.g., protodeboronation) .

Catalyst Recycling : Immobilize Pd nanoparticles on silica gel to reduce costs .

In-Line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of boronate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.